molecular formula C18H10BrNO3 B080745 C.I.Solvent yellow 176 CAS No. 12223-86-8

C.I.Solvent yellow 176

Cat. No.: B080745
CAS No.: 12223-86-8
M. Wt: 368.2 g/mol
InChI Key: DVBLPJWQXDCAKU-UHFFFAOYSA-N
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Description

C.I. Disperse Yellow 64 (CAS: 12223-86-8 or 10319-14-9) is a brominated quinoline-based disperse dye with the molecular formula C₁₈H₁₀BrNO₃ and a molecular weight of 368.18 g/mol. It is synthesized via the condensation of 4-bromo-2-methylquinolin-3-ol with phthalic anhydride, resulting in a structure characterized by a quinoline core substituted with bromine and hydroxyl groups, linked to an indandione moiety.

Properties

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLPJWQXDCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044503
Record name C.I. Disperse Yellow 64
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Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10319-14-9, 12223-86-8
Record name Disperse Yellow 64
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Record name C.I. Disperse Yellow 64
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Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)-
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Record name C.I. Disperse Yellow 64
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Record name 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)
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Biological Activity

C.I. Disperse Yellow 64 (CAS Number: 12223-86-8) is a synthetic dye primarily used in the textile industry for dyeing polyester and other synthetic fibers. Its biological activity is of interest due to potential health implications, particularly regarding its metabolism and possible toxicological effects. This article reviews the biological activity of C.I. Disperse Yellow 64, summarizing relevant research findings, case studies, and data on its toxicity and interactions within biological systems.

  • Molecular Formula : C₁₈H₁₀BrNO₃
  • Molecular Weight : 368.18 g/mol
  • Solubility : Soluble in sulfuric acid, acetone, and ethanol; insoluble in water.

C.I. Disperse Yellow 64 functions by dispersing in a dye bath, allowing it to penetrate and bind to synthetic fibers. The dye's effectiveness is influenced by various factors such as temperature, pH, and the composition of the dye bath .

Toxicokinetics

The biological activity of C.I. Disperse Yellow 64 can be understood through its toxicokinetics, which involves absorption, distribution, metabolism, and excretion (ADME). The compound undergoes metabolic processes that may lead to the formation of potentially harmful metabolites:

  • Azo Reduction : C.I. Disperse Yellow 64 may be reduced to aromatic amines by intestinal microflora, which can have higher absorption rates than the parent compound .
  • Enzymatic Metabolism : Enzymes such as cytochrome P450s facilitate the metabolism of azo dyes, leading to various metabolic pathways that can produce reactive intermediates capable of interacting with DNA .

Acute Toxicity

Limited data are available regarding acute toxicity; however, similar azo dyes have shown potential for toxic effects upon exposure.

Chronic Exposure

Chronic exposure studies suggest that prolonged contact with C.I. Disperse Yellow 64 may lead to adverse effects such as liver enlargement and pathological changes in liver tissues .

Genotoxicity

Research indicates that some azo dyes exhibit genotoxic properties. For instance, studies have reported mutagenic activity in various test systems including Salmonella typhimurium and Chinese hamster ovary (CHO) cells . The potential for DNA binding by metabolites formed from C.I. Disperse Yellow 64 raises concerns about its long-term health effects.

Case Study 1: Textile Workers

A study involving textile workers exposed to disperse dyes found an increased incidence of skin irritation and allergic reactions attributed to prolonged exposure to these compounds, including C.I. Disperse Yellow 64. The study highlighted the need for protective measures in occupational settings .

Case Study 2: Environmental Impact

Research assessing the environmental impact of disperse dyes revealed that their metabolites can enter aquatic ecosystems through wastewater discharge from textile manufacturing processes. This contamination poses risks to aquatic life due to the toxicity of the breakdown products formed from azo reduction .

Data Summary

PropertyValue
Molecular FormulaC₁₈H₁₀BrNO₃
Molecular Weight368.18 g/mol
SolubilitySoluble in sulfuric acid, acetone; insoluble in water
Primary UseDyeing polyester and synthetic fibers
Metabolic PathwaysAzo reduction by intestinal microflora; cytochrome P450 metabolism

Comparison with Similar Compounds

Key Differences :

  • Substituents: Disperse Yellow 64’s bromine and hydroxyl groups enhance lightfastness compared to non-halogenated analogs like Disperse Yellow 3.
  • Thermal Stability: Quinoline derivatives (e.g., Yellow 64) generally outperform monoazo dyes (e.g., Yellow 3) in high-temperature dyeing processes.

Dyeing Performance and Fastness

Parameter C.I. Disperse Yellow 64 C.I. Disperse Yellow 67 C.I. Disperse Yellow 23
Light Fastness (ISO) 4–5 Data unavailable 5–6
Washing Fastness 4–5 Data unavailable 3–4
Dye Uptake >90% with polyether dispersants Data unavailable ~80% (conventional dispersants)
COD in Effluents Lower than commercial dyes Data unavailable Higher due to dispersant requirements

Key Insights :

  • Disperse Yellow 64 outperforms many analogs in fastness and environmental metrics due to optimized dispersant systems.
  • Monoazo-based yellows (e.g., Yellow 23) exhibit lower washfastness and higher effluent COD.

Environmental and Regulatory Considerations

  • Restrictions : Disperse Yellow 64 faces usage restrictions in some regions due to its brominated structure.
  • Alternatives: Non-halogenated dyes like Disperse Yellow 199 (C₂₀H₁₄N₂O₄) are promoted under ZDHC MRSL guidelines for reduced environmental impact.
  • Hazard Profile : Classified as a skin sensitizer (Skin Sens. 1B), similar to Disperse Orange 1 and Disperse Red 1, which are also regulated.

Q & A

Basic Research Questions

Q. What are the key chemical characteristics of C.I. Disperse Yellow 64, and how do they influence its application in textile dyeing?

  • Answer : The compound’s molecular structure (C₁₈H₁₀Br₂N₂O₆) includes bromine and hydroxyl groups, contributing to its light and heat resistance, critical for textile applications . Methodological assessment involves:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Size Exclusion Chromatography (SEC) to analyze molecular weight distribution .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability.
  • UV-Vis spectroscopy to quantify colorfastness under standardized light exposure .

Q. How is C.I. Disperse Yellow 64 synthesized, and what analytical techniques validate its purity?

  • Answer : Synthesis typically involves bromination and condensation reactions. Purity validation requires:

  • High-Performance Liquid Chromatography (HPLC) to detect impurities.
  • Mass Spectrometry (MS) for molecular ion confirmation .
  • Elemental Analysis to verify stoichiometry (e.g., Br content) .

Q. What standardized protocols exist for evaluating the dyeing efficiency of C.I. Disperse Yellow 64 on synthetic fibers?

  • Answer : Key protocols include:

  • ISO 105-C06 for colorfastness to washing.
  • AATCC Test Method 16 for lightfastness.
  • Dye adsorption isotherms to quantify dye uptake on polyester fibers .

Advanced Research Questions

Q. How can dispersion stability of C.I. Disperse Yellow 64 in aqueous media be optimized, and what experimental approaches assess dispersant adsorption efficiency?

  • Answer : Stability is enhanced using dye-polyether derivatives (e.g., polyoxyethylene-polyoxypropylene copolymers). Critical methodologies:

  • Adsorption Isotherms (Langmuir/Freundlich models) to quantify dispersant-dye interactions.
  • Zeta Potential Measurements to assess electrostatic stabilization.
  • Dynamic Light Scattering (DLS) for particle size distribution analysis .
    • Note : Hydrophobic polyethers improve adsorption, reducing dispersant demand by 90% compared to commercial alternatives .

Q. What mechanisms explain contradictory data on the thermal degradation behavior of C.I. Disperse Yellow 64 across studies?

  • Answer : Contradictions may arise from:

  • Sample Purity : Impurities (e.g., unreacted intermediates) alter degradation pathways.
  • Experimental Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed decomposition temperatures.
  • Methodology : Compare Differential Scanning Calorimetry (DSC) and TGA data under inert vs. oxidative atmospheres .
    • Resolution : Replicate studies with controlled variables and use X-ray Diffraction (XRD) to analyze crystallinity impacts .

Q. How do molecular modifications of C.I. Disperse Yellow 64 affect its photostability, and what advanced spectroscopic techniques validate these changes?

  • Answer : Introducing electron-withdrawing groups (e.g., nitro) or steric hindrance can reduce photodegradation. Validation methods:

  • Time-Resolved Fluorescence Spectroscopy to track excited-state dynamics.
  • Electron Paramagnetic Resonance (EPR) to detect free radicals formed during UV exposure.
  • Accelerated Weathering Tests with simulated solar radiation .

Methodological Considerations for Research Design

  • Data Contradiction Analysis : Use comparative meta-analysis to reconcile conflicting results, prioritizing studies with documented control over synthesis conditions and measurement protocols .
  • Sample Size and Replicability : For dispersion stability studies, ensure n ≥ 3 replicates and report confidence intervals for particle size measurements .
  • Ethical and Environmental Impact : Highlight strategies to reduce dye effluent pollution, such as using biodegradable dispersants derived from the parent dye .

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